

Isovestitol cytotoxicity comparison with other isoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isovestitol

CAS No.: 63631-42-5

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Cytotoxicity of Isovestitol and Other Isoflavonoids

The table below consolidates available experimental data. Note that differing cell lines and experimental conditions limit direct comparisons.

Compound Name	Class	Test System / Cell Line	Cytotoxic Activity (IC ₅₀ or MIC)	Key Findings / Proposed Mechanism	Citation
Isovestitol	Isoflavan	<i>Mycobacterium tuberculosis</i> H37Rv	MIC = 50 µg/mL	Demonstrated antituberculosis activity. Direct cytotoxicity data on human cancer cell lines is limited in the provided results.	[1]
5,7-dihydroxy-4'-methoxy-6,8-diprenylisoflavone	Prenylated Isoflavone	CCRF-CEM leukemia cells & multi-drug	IC ₅₀ < 20 µM	Induced apoptosis mediated by mitochondrial	[2]

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		resistant subline CEM/ADR5000		membrane potential alteration and increased ROS production.	
7,7''-di-O-methylchamaejasmin	Biflavonoid	Panel of carcinoma cells (e.g., U87MG.ΔEGFR, MDA-MB231/BCRP)	IC ₅₀ range: 4.96 μM to 14.44 μM	One of the most potent compounds in the study; induced apoptosis via MMP alteration and ROS production.	[2]
Genistein	Isoflavone	NIH 3T3 mouse embryonic fibroblasts	IC ₅₀ = 41.5 μM	Significantly decreased cell proliferation and induced apoptosis and necrosis at higher concentrations.	[3]

Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies from the most relevant studies.

- **Study on Isovestitol from *Sesbania grandiflora* [1]:**
 - **Extraction & Isolation:** Dried root powder was extracted with methanol. The extract was suspended in water and partitioned with ethyl acetate. Compounds were isolated from the ethyl

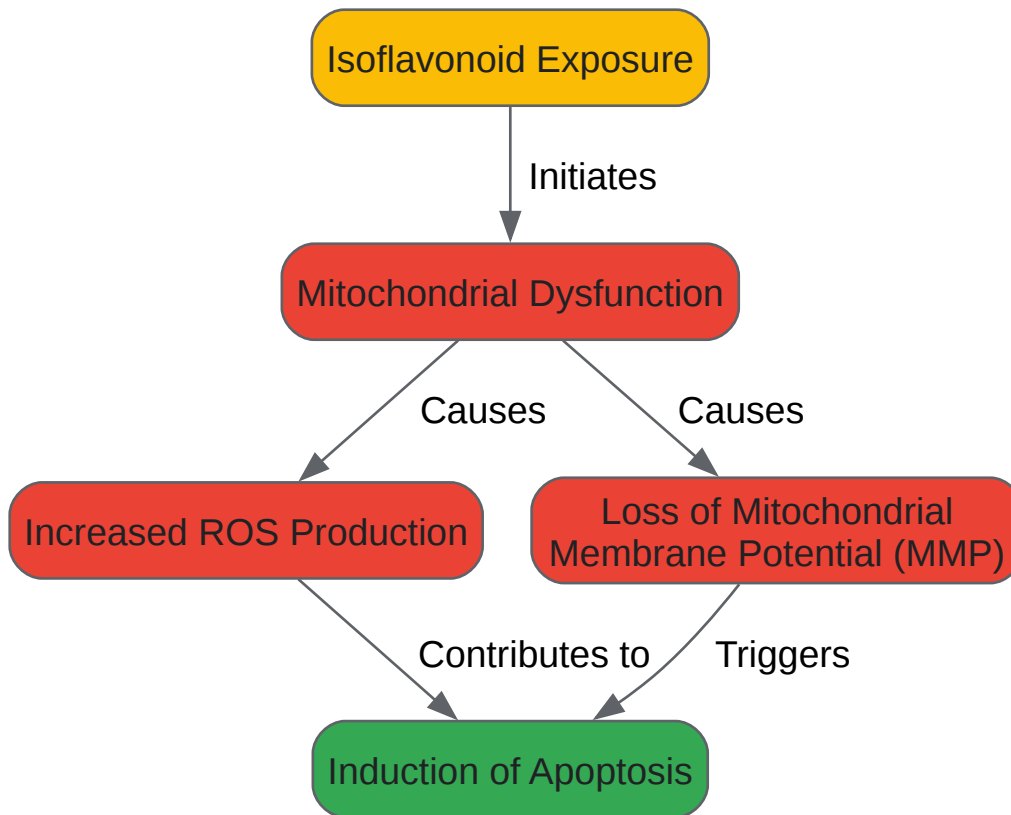
acetate-soluble fraction using repeated column chromatography (silica gel and Sephadex LH-20).

- **Antituberculosis Assay:** Activity against *Mycobacterium tuberculosis* H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration that prevented a color change from blue to pink.

- **Study on Cytotoxic Isoflavonoids from *Ormocarpum kirkii* [2]:**
 - **Cell Lines:** Included drug-sensitive leukemia cells (CCRF-CEM), their multi-drug resistant subline (CEM/ADR5000), and a panel of carcinoma cells (e.g., breast adenocarcinoma MDA-MB-231/BCRP, glioblastoma U87MG.ΔEGFR).
 - **Cytotoxicity Assay:** The resazurin reduction assay was used to determine cell viability after 72 hours of compound exposure. IC₅₀ values were calculated from dose-response curves.
 - **Apoptosis Assay:** Apoptosis was detected using annexin V/propidium iodide staining followed by flow cytometry. Mechanisms were investigated by measuring mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) production.

Proposed Mechanisms of Cytotoxicity

The cytotoxicity of active isoflavonoids often involves inducing programmed cell death. Based on the studies reviewed, a general pathway can be summarized as follows:



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This mechanism is supported by the study on isoflavonoids from *Ormocarpum kirkii*, which found that the cytotoxic compounds **5,7-dihydroxy-4'-methoxy-6,8-diprenylisoflavone** and **7,7''-di-O-methylchamaejasmin** induced apoptosis in leukemia cells by altering the mitochondrial membrane potential and increasing ROS production [2].

Interpretation and Future Research

- **Isovestitol's Profile:** The provided data shows **isovestitol** has promising antimicrobial activity but lacks specific cytotoxicity screening against human cancer cell lines in these results. Its activity cannot be directly compared to the other compounds listed.
- **Promising Candidates:** The prenylated isoflavone and biflavonoids from *Ormocarpum kirkii* show strong, specific cytotoxicity against a range of cancer cells, including multi-drug resistant types, and their mechanism of action has been partially elucidated [2].
- **Research Gap:** A definitive comparison of cytotoxicity across isoflavonoids requires studies that test multiple compounds side-by-side in the same panel of cell lines and under identical experimental conditions.

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References

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2. Cytotoxicity of isoflavones and biflavonoids from ... [sciencedirect.com]
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To cite this document: Smolecule. [Isovestitol cytotoxicity comparison with other isoflavonoids].

Smolecule, [2026]. [Online PDF]. Available at:

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